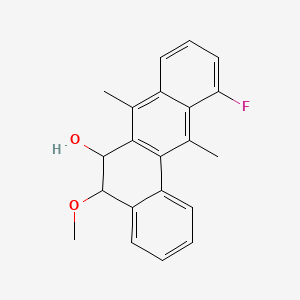
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is a complex organic compound characterized by its unique structural features, including a fluorine atom, methoxy group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol typically involves multi-step organic reactions. One common approach is the use of fluorinated building blocks, which are reacted under controlled conditions to introduce the fluorine atom and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, making the compound a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol
- Fluorinated Quinolines
Uniqueness
Compared to similar compounds, 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol stands out due to its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
87559-67-9 |
|---|---|
Formule moléculaire |
C21H19FO2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
11-fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C21H19FO2/c1-11-13-9-6-10-16(22)17(13)12(2)18-14-7-4-5-8-15(14)21(24-3)20(23)19(11)18/h4-10,20-21,23H,1-3H3 |
Clé InChI |
DPQWPZLHIPCSDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=C(C3=C1C(C(C4=CC=CC=C43)OC)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


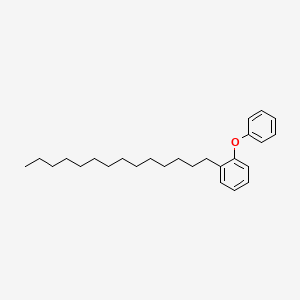
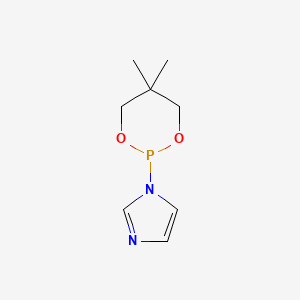
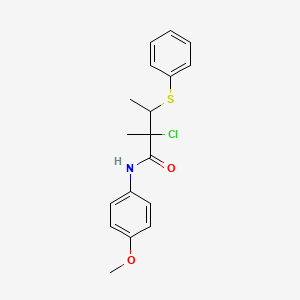
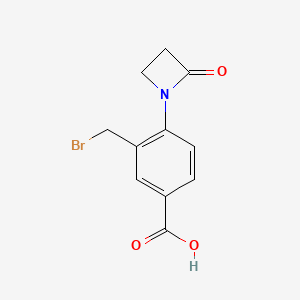
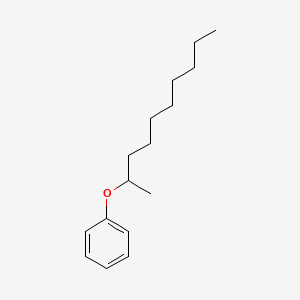
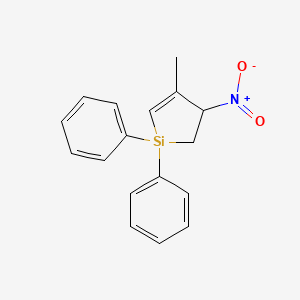
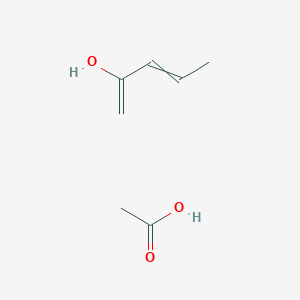
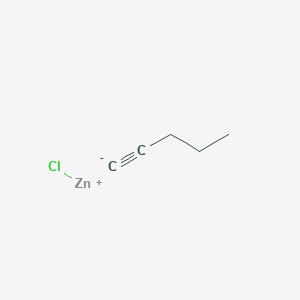
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
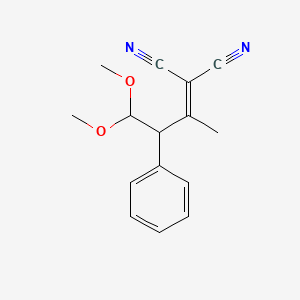
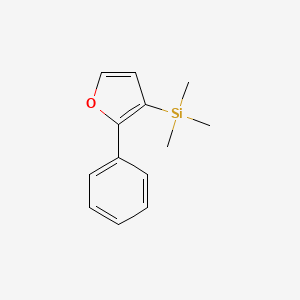
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
